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Compound of Interest

Compound Name: 2,4-Dichlorophenylboronic acid

Cat. No.: B050346

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, a definitive single-crystal X-ray structure of 2,4-
Dichlorophenylboronic acid has not been publicly deposited in crystallographic databases.
This technical guide therefore presents a representative analysis based on the expected
structural characteristics of substituted phenylboronic acids. The quantitative data herein is
illustrative, derived from crystallographic principles and data for analogous compounds, to
provide a framework for researchers undertaking similar structural investigations.

Introduction

2,4-Dichlorophenylboronic acid is a valuable reagent in organic synthesis, most notably in
Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the
synthesis of pharmaceuticals and advanced materials makes a thorough understanding of its
three-dimensional structure crucial for predicting its reactivity, intermolecular interactions, and
solid-state properties.[1] Single-crystal X-ray diffraction is the most powerful technique for
elucidating the precise atomic arrangement within a crystalline solid, providing detailed
information on bond lengths, bond angles, and crystal packing.[2][3] This guide outlines the
expected crystallographic parameters for 2,4-Dichlorophenylboronic acid and provides a
detailed protocol for its structural determination.

Hypothetical Crystallographic Data
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The following tables summarize the anticipated crystallographic data for 2,4-
Dichlorophenylboronic acid, assuming a common crystal system for phenylboronic acid
derivatives.

Table 1: Crystal Data and Structure Refinement Details
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Parameter lllustrative Value
Empirical formula CeHsBCI202
Formula weight 190.81
Temperature 100(2) K
Wavelength (Mo Ka) 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a 8.5A

b 10.2 A

C 9.8A

a 90°

B 105°

y 90°

Volume 820 As

Z (molecules per unit cell) 4
Calculated density 1.54 Mg/m3
Absorption coefficient 0.85 mm~1
F(000) 384

Crystal size 0.25x0.20 x 0.15 mm3
Theta range for data collection 2.5°t0 28.0°
Reflections collected 5000

Independent reflections

1900 [R(int) = 0.04]

Completeness to theta

99.5 %
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Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

1900/0/100

Goodness-of-fit on F2

1.05

Final R indices [I>2a()]

R1=0.05, wR2=0.12

R indices (all data)

R1=0.06, wR2=0.13

Largest diff. peak and hole

0.45 and -0.40 e.A-3

Table 2: Selected Bondlengths ()

Atom 1 Atom 2 Length

C1 Bl 1.56

Bl o1 1.37

Bl 02 1.37

C2 Cl1 1.74

C4 Cl2 1.74
Table 3: Selected Bond Angles (°)

Atom 1 Atom 2 Atom 3 Angle

o1 Bl 02 118.0

o1 Bl C1 121.0

02 Bl C1 121.0

C6 C1 Cc2 119.0

C1l Cc2 Cl1 120.0

C3 C4 Cl2 1195

Experimental Protocols
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The determination of a crystal structure is a multi-step process, from the preparation of a

suitable crystal to the final refinement of the atomic model.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction studies. For a compound like

2,4-Dichlorophenylboronic acid, several crystallization methods can be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol,
ethyl acetate, or a mixture with an anti-solvent like hexane) is allowed to evaporate slowly at
a constant temperature. This is often the simplest and most effective method.

Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is
then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent
vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting
crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is
slowly cooled, leading to the formation of crystals as the solubility decreases.

Data Collection

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is
selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of
liquid nitrogen to minimize thermal motion and radiation damage during data collection.[4]

Diffractometer Setup: The crystal is mounted on a goniometer head in the X-ray
diffractometer. Modern diffractometers are equipped with a microfocus X-ray source (e.g.,
Mo or Cu Ka radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[3]

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated
through a range of angles. The data collection strategy is optimized to ensure a high
completeness of the unique reflections and a sufficient redundancy for accurate scaling and
merging of the data.

Structure Solution and Refinement
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» Data Integration and Scaling: The raw diffraction images are processed to determine the
intensities and positions of the Bragg reflections. These intensities are then corrected for
various experimental factors (e.g., Lorentz and polarization effects) and scaled.

e Structure Solution: The initial atomic positions are determined using direct methods or
Patterson methods. This provides a preliminary model of the crystal structure.

o Structure Refinement: The initial model is refined against the experimental diffraction data
using a least-squares minimization procedure.[5][6] This process iteratively adjusts the
atomic coordinates, displacement parameters (isotropic or anisotropic), and other structural
parameters to improve the agreement between the calculated and observed structure
factors. The quality of the final model is assessed by the R-factors (R1 and wRz), the
goodness-of-fit, and the residual electron density map.[7]

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction
experiment.
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Workflow of Single-Crystal X-ray Diffraction Analysis.

Conclusion

While a definitive crystal structure of 2,4-Dichlorophenylboronic acid is not yet available in
the public domain, this technical guide provides a comprehensive overview of the expected
structural parameters and the experimental procedures required for its determination. The
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illustrative data and detailed protocols serve as a valuable resource for researchers in
structural chemistry and drug development, facilitating the analysis of this and related
compounds. A full understanding of the solid-state structure will undoubtedly aid in the rational
design of new synthetic routes and the development of novel molecules with tailored
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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